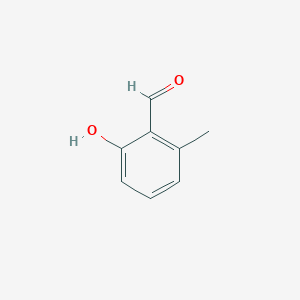

2-Hydroxy-6-methylbenzaldehyde

Vue d'ensemble

Description

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylbenzaldehyde can be synthesized from m-cresol through a multi-step process. The synthetic route involves:

- Protection of the hydroxyl group using a tetrahydropyranyl group.

- Blocking the active site (6-position) with a trimethylsilyl group via lithiation and subsequent silylation.

- Formylation through lithiation and quenching with dimethylformamide.

- Deprotection using trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, ensuring higher yields and purity. The process is optimized for cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: The hydroxyl and aldehyde groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 2-Hydroxy-6-methylbenzoic acid.

Reduction: 2-Hydroxy-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis and Pheromone Research

Synthesis of 2-Hydroxy-6-methylbenzaldehyde

The compound can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent formylation. A notable study demonstrated its synthesis from m-cresol with an overall yield of 44% using a four-step methodology that includes lithiation and silylation techniques . This efficient synthesis is crucial for research into its biological functions and applications.

Role in Pheromone Communication

this compound has been identified as a component of alarm and sex pheromones in astigmatid mites. Its presence plays a critical role in the mating behavior and aggregation of these mites. Research indicates that this compound is essential for the communication between male and female mites, influencing their reproductive behaviors .

Biological Applications

Insect Behavior Studies

The compound has been utilized in behavioral studies to understand its effects on various mite species. For instance, it was found to attract certain mite species in laboratory settings, indicating its potential use as a natural pesticide or attractant in agricultural practices . The attraction was confirmed through filter paper bioassays, where the presence of this compound significantly influenced mite movement towards treated areas .

Volatile Organic Compounds (VOCs) Assessment

Recent studies have explored the potential of using volatile organic metabolites, including this compound, to assess microbial contamination levels in agricultural products such as cereal grains and coffee beans. The correlation between the concentration of this compound and mite presence indicates its utility as a biomarker for pest management strategies .

Agricultural Applications

Natural Pest Control

Given its role as a pheromone component, this compound has promising applications in integrated pest management (IPM). By leveraging its natural attraction properties, researchers are investigating its use in traps designed to capture pest species without relying on synthetic pesticides. This approach aligns with sustainable agricultural practices aimed at reducing chemical inputs while maintaining crop health .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-Hydroxy-6-methylbenzaldehyde involves its interaction with cellular components. In antifungal applications, it targets cellular antioxidation systems, disrupting redox homeostasis and inhibiting fungal growth . The presence of the hydroxyl group enhances its reactivity, making it effective in various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Hydroxy-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Contains an additional isopropyl group.

Uniqueness: 2-Hydroxy-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone component and its potential antifungal activity set it apart from other benzaldehyde derivatives.

Activité Biologique

2-Hydroxy-6-methylbenzaldehyde (also known as this compound or HMB) is a chemical compound with significant biological activity, particularly in the context of its role as a pheromone in various species of astigmatid mites. This article explores its synthesis, biological functions, and relevant research findings.

This compound has the molecular formula and is characterized by a hydroxyl group and an aldehyde functional group. The compound can be synthesized through several methods, one of which involves the protection of the hydroxyl group followed by lithiation and formylation processes. A notable synthesis method achieves a 44% overall yield from m-cresol through a four-step process that includes:

- Protection of the hydroxyl group.

- Blocking the active site via silylation.

- Formylation using dimethylformamide.

- Deprotection to yield the final product .

Biological Functions

Pheromone Activity

One of the most remarkable aspects of this compound is its function as an alarm and sex pheromone in astigmatid mites, specifically in species such as Tyrophagus perniciosus and Aleuroglyphus ovatus. These pheromones play critical roles in communication among mites, influencing behaviors related to mating and predator avoidance .

Table 1: Pheromone Functions of this compound

| Function | Species | Description |

|---|---|---|

| Alarm Pheromone | Tyrophagus perniciosus | Alerts other mites to potential threats |

| Sex Pheromone | Aleuroglyphus ovatus | Attracts mates for reproduction |

Toxicological Profile

Despite its biological utility, this compound exhibits some toxicity. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) upon contact . This toxicity profile necessitates careful handling in laboratory and industrial settings.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Microbiological Studies : Research indicates that this compound may be involved in microbiological contamination studies, particularly concerning counterfeit pharmaceuticals where it was detected as a contaminant .

- Chemical Decomposition : A study utilizing Density Functional Theory (DFT) has examined the decomposition pathways of this compound, revealing insights into its stability and potential breakdown products such as toluene .

- Ecological Impact : The ecological implications of pheromonal communication facilitated by this compound are significant for pest control strategies, suggesting that synthetic analogs could be developed for managing mite populations in agricultural settings .

Case Studies

Case Study 1: Pheromone Communication in Mites

A study on Tyrophagus perniciosus demonstrated that exposure to this compound significantly increased mating success rates among females when compared to controls lacking the pheromone. This finding underscores the compound's essential role in reproductive strategies within mite populations.

Case Study 2: Toxicity Assessment

In assessing the toxicity of various compounds used in pest control, this compound was found to have a lower toxicity profile compared to synthetic pesticides, suggesting potential for use in integrated pest management strategies that minimize environmental impact while effectively managing pest populations.

Propriétés

IUPAC Name |

2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342864 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-36-2 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?

A1: this compound (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]

Q2: How does this compound function as a sex pheromone?

A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []

Q3: What is the chemical structure of this compound?

A3: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []

Q4: Can this compound be synthesized?

A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []

Q5: Has this compound been detected in other organisms?

A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []

Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?

A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []

Q7: What is the potential application of this compound in pest control?

A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]

Q8: Are there any analytical methods for detecting this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]

Q9: What other compounds are frequently found with this compound in mite secretions?

A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.